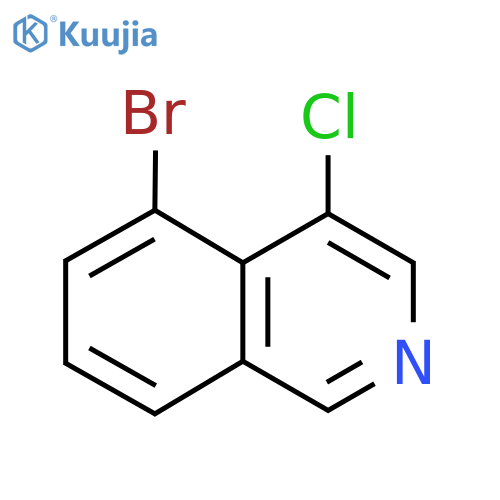Cas no 1822679-63-9 (5-bromo-4-chloro-isoquinoline)

5-bromo-4-chloro-isoquinoline structure
商品名:5-bromo-4-chloro-isoquinoline
CAS番号:1822679-63-9
MF:C9H5BrClN
メガワット:242.499700307846
MDL:MFCD28133475
CID:4620447
PubChem ID:92043018
5-bromo-4-chloro-isoquinoline 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-4-chloroisoquinoline
- AMY26189
- A928952
- 5-bromo-4-chloro-isoquinoline
- MFCD28133475
- SY364200
- CS-0449142
- AKOS025396524
- 1822679-63-9
- AS-32834
- Isoquinoline, 5-bromo-4-chloro-
-
- MDL: MFCD28133475
- インチ: 1S/C9H5BrClN/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H
- InChIKey: VWZRTGVSAHMYCH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2C=NC=C(C=21)Cl
計算された属性
- せいみつぶんしりょう: 240.92939g/mol
- どういたいしつりょう: 240.92939g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 12.9
5-bromo-4-chloro-isoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM223064-250mg |
5-Bromo-4-chloroisoquinoline |
1822679-63-9 | 95% | 250mg |
$*** | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2283-100MG |
5-bromo-4-chloro-isoquinoline |
1822679-63-9 | 95% | 100MG |
¥ 1,247.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2283-1G |
5-bromo-4-chloro-isoquinoline |
1822679-63-9 | 95% | 1g |
¥ 4,705.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2283-10G |
5-bromo-4-chloro-isoquinoline |
1822679-63-9 | 95% | 10g |
¥ 24,948.00 | 2023-03-31 | |
| Chemenu | CM223064-1g |
5-Bromo-4-chloroisoquinoline |
1822679-63-9 | 95% | 1g |
$907 | 2021-08-04 | |
| Alichem | A189008320-1g |
5-Bromo-4-chloroisoquinoline |
1822679-63-9 | 95% | 1g |
$1008.80 | 2023-09-02 | |
| Aaron | AR00247Y-1g |
Isoquinoline, 5-bromo-4-chloro- |
1822679-63-9 | 98% | 1g |
$614.00 | 2025-02-12 | |
| A2B Chem LLC | AA97682-1g |
5-Bromo-4-chloroisoquinoline |
1822679-63-9 | 95% | 1g |
$588.00 | 2024-04-20 | |
| 1PlusChem | 1P0023ZM-100mg |
Isoquinoline, 5-bromo-4-chloro- |
1822679-63-9 | 95% | 100mg |
$252.00 | 2024-06-18 | |
| 1PlusChem | 1P0023ZM-1g |
Isoquinoline, 5-bromo-4-chloro- |
1822679-63-9 | 95% | 1g |
$1147.00 | 2024-06-18 |
5-bromo-4-chloro-isoquinoline 関連文献
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
1822679-63-9 (5-bromo-4-chloro-isoquinoline) 関連製品
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1822679-63-9)5-bromo-4-chloro-isoquinoline

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):250.0/329.0/661.0